molecular formula C18H18N4O3S B2800033 6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034479-43-9

6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2800033
CAS No.: 2034479-43-9
M. Wt: 370.43
InChI Key: NBDKUSBSKGRIAV-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a benzothiazole ring, a methoxypyrazine moiety, and a piperidine ring.

Preparation Methods

The synthesis of 6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves multiple steps, typically starting with the preparation of the benzothiazole ring, followed by the introduction of the methoxypyrazine and piperidine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. Industrial applications include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets, leading to various biological effects. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved in these effects can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

When compared to similar compounds, 6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole stands out due to its unique structure and diverse range of applications. Similar compounds include other benzothiazole derivatives, which may have different substituents on the benzothiazole ring or variations in the attached functional groups.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-16-8-19-9-17(21-16)25-13-3-2-6-22(10-13)18(23)12-4-5-14-15(7-12)26-11-20-14/h4-5,7-9,11,13H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDKUSBSKGRIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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